Tris(di-tert-butyl(methyl)silyl)gallium is an organometallic compound featuring a gallium center coordinated by three di-tert-butyl(methyl)silyl groups. This compound belongs to the category of gallium compounds and is notable for its unique structural and electronic properties, which make it of interest in various scientific applications, particularly in materials science and catalysis.
The synthesis and study of tris(di-tert-butyl(methyl)silyl)gallium have been documented in scientific literature, with various methods explored for its preparation. The compound can be synthesized through reactions involving gallium precursors and silylating agents, which are well-documented in organometallic chemistry sources.
Tris(di-tert-butyl(methyl)silyl)gallium is classified as an organosilicon compound due to the presence of silicon atoms in its structure. It falls under the broader category of organometallic compounds, which are characterized by the presence of metal-carbon bonds.
The synthesis of tris(di-tert-butyl(methyl)silyl)gallium typically involves the reaction of gallium halides with di-tert-butyl(methyl)silyl lithium or similar silylating agents. The general synthetic route can be outlined as follows:
Tris(di-tert-butyl(methyl)silyl)gallium exhibits a trigonal planar geometry around the gallium center due to sp² hybridization. Each di-tert-butyl(methyl)silyl group provides steric bulk, influencing the compound's reactivity and stability.
Tris(di-tert-butyl(methyl)silyl)gallium can participate in various chemical reactions typical for organometallic compounds, including:
The mechanism of action for tris(di-tert-butyl(methyl)silyl)gallium typically involves:
Kinetic studies suggest that the activation energy for reactions involving this compound is relatively low due to the favorable electronic properties imparted by the silyl groups.
Tris(di-tert-butyl(methyl)silyl)gallium has several scientific uses:
Ligand exchange reactions utilizing low-valent gallium precursors constitute a pivotal synthetic pathway for accessing Tris(di-tert-butyl(methyl)silyl)gallium (Ga[Si(CH₃)(tBu₂)₃). This approach capitalizes on the nucleophilic character of gallium(I) centers stabilized by sterically demanding ancillary ligands. β-Diketiminate (NacNac)-supported Ga(I) complexes, such as DippNacNacGa(I) (where Dipp = 2,6-diisopropylphenyl), undergo oxidative addition when exposed to sterically encumbered chlorosilanes like (CH₃)(tBu₂)SiCl. The reaction proceeds via initial nucleophilic attack at silicon by the gallium(I) lone pair, followed by chloride migration, ultimately yielding the gallium(III) silyl complex [6]. This methodology benefits from the kinetic stabilization provided by the β-diketiminate ligand, preventing undesirable disproportionation or reduction pathways.
Alkane elimination offers a thermodynamically driven route to Ga[Si(CH₃)(tBu₂)₃], particularly suitable for alkylgallium starting materials. Trialkylgallium compounds (R₃Ga, R = Me, Et) react stoichiometrically with primary or secondary silanes (R'₃SiH) under controlled conditions, liberating alkanes (RH) and forming gallium-silyl bonds:
R₃Ga + 3 HSiR'₃ → (R'₃Si)₃Ga + 3 RH
The extreme steric demand of the di-tert-butyl(methyl)silyl ligand (–Si(CH₃)(tBu)₂) necessitates careful optimization. Elevated temperatures (80–120 °C) and extended reaction times are often required to drive the reaction to completion. The equilibrium favors the products due to the volatility of the alkane byproduct (e.g., methane, ethane). This route avoids halide-containing intermediates but requires stringent exclusion of air and moisture to prevent premature decomposition or ligand redistribution [6] [8].
Table 1: Alkane Elimination Reaction Parameters
Gallium Precursor | Silane | Temperature (°C) | Key Outcome | Challenge |
---|---|---|---|---|
GaMe₃ | HSi(CH₃)(tBu)₂ | 80-100 | Ga[Si(CH₃)(tBu)₂]₃ + CH₄ | Slow kinetics, redistribution |
GaEt₃ | HSi(CH₃)(tBu)₂ | 100-120 | Ga[Si(CH₃)(tBu)₂]₃ + C₂H₆ | Competing β-hydride elimination |
Salt metathesis represents the most direct method for synthesizing Ga[Si(CH₃)(tBu₂)₃]₃ from gallium trihalides (GaX₃, X = Cl, Br, I) and silyl anions:
GaX₃ + 3 [Si(CH₃)(tBu)₂]⁻ → Ga[Si(CH₃)(tBu)₂]₃ + 3 X⁻
The critical reagent, [Si(CH₃)(tBu)₂]⁻, is typically generated as its lithium salt by deprotonation of HSi(CH₃)(tBu)₂ with organolithium bases (e.g., nBuLi, PhLi) or by reduction. Reactions are conducted at low temperatures (–78 °C to 0 °C) in ethereal solvents (THF, diethyl ether) or hydrocarbons (hexane, toluene) to minimize side reactions. Challenges include:
The di-tert-butyl(methyl)silyl ligand (–Si(CH₃)(tBu)₂) exemplifies strategic steric and electronic engineering crucial for stabilizing the highly reactive Ga(III) center in Tris(di-tert-butyl(methyl)silyl)gallium:
Prevents oligomerization via intermolecular Ga···Si or Ga···C interactions.
Electronic Effects:
Table 2: Steric and Electronic Parameters of Relevant Silyl Ligands
Silyl Ligand (–SiR₃) | Approx. Cone Angle (°) | σ-Donor Strength | Key Impact on Ga Complex |
---|---|---|---|
Si(CH₃)(tBu)₂ | >160 | Very Strong | High steric saturation, enhanced kinetic stability, monomeric structure |
SiMe₃ | ~118 | Moderate | Prone to redistribution, oligomerization |
SiEt₃ | ~130 | Moderate-Strong | Moderate stability, may form dimers |
Si(iPr)₃ | ~150 | Strong | Good stability, less bulky than Si(CH₃)(tBu)₂ |
The synergy between extreme steric bulk and potent σ-donation makes the di-tert-butyl(methyl)silyl ligand uniquely suited for stabilizing monomeric, three-coordinate Ga(III) complexes like Ga[Si(CH₃)(tBu)₂]₃, preventing decomposition pathways common to less hindered analogs [2] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0